Levamlodipine Besylate Levamlodipine Besylate S-Amlodipine benzenesulfonate is an impurity of Amlodipine. Amlodipine is a long-acting calcium channel blocker, used to lower blood pressure and prevent chest pain.
Brand Name: Vulcanchem
CAS No.: 150566-71-5
VCID: VC21348284
InChI: InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
SMILES: CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C20H25ClN2O5.C6H6O3S
Molecular Weight: 567.1 g/mol

Levamlodipine Besylate

CAS No.: 150566-71-5

Cat. No.: VC21348284

Molecular Formula: C20H25ClN2O5.C6H6O3S

Molecular Weight: 567.1 g/mol

* For research use only. Not for human or veterinary use.

Levamlodipine Besylate - 150566-71-5

CAS No. 150566-71-5
Molecular Formula C20H25ClN2O5.C6H6O3S
Molecular Weight 567.1 g/mol
IUPAC Name benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Standard InChI Key ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Isomeric SMILES CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

Pharmacology and Mechanism of Action

Calcium Channel Blockade

Levamlodipine besylate exerts its primary pharmacological effect through selective blockade of L-type calcium channels in vascular smooth muscle and cardiac tissues. By preventing calcium influx, the compound reduces intracellular calcium concentration, leading to relaxation of smooth muscle cells in the arterial wall. This vasodilatory action effectively decreases peripheral vascular resistance, resulting in reduced blood pressure. The specificity of levamlodipine for vascular tissues over cardiac tissues at therapeutic doses contributes to its favorable hemodynamic profile with minimal negative inotropic effects .

Neuroprotective Mechanisms

Beyond its cardiovascular effects, levamlodipine besylate has demonstrated neuroprotective potential through mechanisms that may benefit conditions characterized by cerebrovascular dysfunction. Recent research has shown that levamlodipine can partially restore reduced phospho-CaMKII (Thr286) levels in the hippocampus of animal models with vascular dementia, suggesting a potential role in modulating calcium-dependent neuronal signaling pathways . Additionally, by improving cerebrovascular perfusion through calcium channel blockade, levamlodipine may help maintain adequate blood flow to brain tissues affected by hypoperfusion, which is central to the pathophysiology of vascular dementia .

Clinical Efficacy in Hypertension

Antihypertensive Effects

Clinical studies have consistently demonstrated the efficacy of levamlodipine besylate in the management of mild to moderate hypertension. In controlled trials, levamlodipine has shown comparable blood pressure reduction to standard amlodipine formulations, but at half the dose. This dose efficiency suggests that the isolated S-enantiomer provides the primary therapeutic benefit of the racemic mixture.

In a comprehensive clinical evaluation, patients treated with levamlodipine maleate (a related salt form) exhibited significant reductions in blood pressure comparable to those achieved with amlodipine besylate. Specifically, the absolute reductions in diastolic blood pressure (DBP) at the end of a 10-week treatment period were 14.84±7.59 mmHg in the levamlodipine group and 15.02±6.36 mmHg in the amlodipine group. Similarly, systolic blood pressure (SBP) reductions were 17.32±11.28 mmHg and 19.71±11.73 mmHg, respectively .

Comparative Studies with Amlodipine

Efficacy Comparisons

Direct comparisons between levamlodipine and amlodipine have been conducted to evaluate their relative efficacy in hypertension management. These studies typically compare levamlodipine at half the dose of amlodipine, based on the principle that the S-enantiomer constitutes the active component of the racemic mixture. In ambulatory blood pressure monitoring (ABPM) studies, levamlodipine maleate demonstrated effects on 24-hour blood pressure measurements similar to those of amlodipine besylate after 8 weeks of treatment .

Effects on Cardiac Structure

Beyond blood pressure control, studies have examined the impact of these agents on cardiac structural parameters. After 18 months of antihypertensive treatment, both levamlodipine maleate and amlodipine besylate demonstrated comparable reductions in left ventricular mass (LVM) and left ventricular mass index (LVMI), suggesting similar efficacy in addressing cardiac remodeling associated with hypertension . This finding is particularly important as left ventricular hypertrophy represents an independent risk factor for cardiovascular morbidity and mortality.

Bioequivalence Studies

A bioequivalence study comparing levamlodipine (5 mg) and amlodipine (10 mg) in healthy Chinese subjects utilized a single-dose randomized, open-label, two-period crossover design. Forty-eight subjects were divided equally into fasted and fed groups to assess potential food effects on pharmacokinetic parameters. The study found that the pharmacokinetic profiles of levamlodipine at half the dose were comparable to those of full-dose amlodipine, supporting the concept that the S-enantiomer accounts for the therapeutic activity of amlodipine .

MACCE = Major Adverse Cardiac and Cerebrovascular Events

Therapeutic Applications in Vascular Dementia

Cognitive Enhancement Effects

One of the most promising emerging applications for levamlodipine besylate is in the treatment of vascular dementia (VaD), a complex neurodegenerative disorder caused by reduced blood flow to the brain. Preclinical studies have demonstrated that low-dose levamlodipine besylate can reverse cognitive impairment in animal models of VaD induced by right unilateral common carotid arteries occlusion (rUCCAO) .

In these studies, oral administration of levamlodipine besylate at doses as low as 0.1 mg/kg significantly reduced the latency to find the hidden platform in the Morris Water Maze test compared to vehicle-treated controls, indicating improved spatial learning and memory . This cognitive enhancement effect represents a potentially valuable therapeutic approach for a condition that currently lacks effective pharmacological interventions.

Neurobiological Mechanisms

The neurobiological underpinnings of levamlodipine's effects in VaD appear to involve calcium-dependent signaling pathways in the hippocampus. Vehicle-treated VaD model mice exhibited reduced phospho-CaMKII (Thr286) levels in the hippocampus, a deficit that could be partially restored by levamlodipine besylate treatment at doses of 0.1 mg/kg and 0.5 mg/kg . This suggests that levamlodipine may modulate calcium-dependent neuronal signaling, which is crucial for learning and memory processes.

Interestingly, no significant effects on microglia and astrocytes were observed following levamlodipine besylate treatment, indicating that its cognitive benefits may be mediated through direct effects on neuronal function or cerebrovascular improvements rather than modulation of neuroinflammatory responses .

Bioequivalence Studies

Bioequivalence studies examining the pharmacokinetic relationship between levamlodipine and amlodipine have provided important insights into the dose equivalence and pharmacological properties of these compounds. A single-dose randomized, open-label, two-period crossover study in healthy Chinese subjects compared levamlodipine at a single dose of 5 mg to amlodipine at a single dose of 10 mg .

This study involved 48 subjects divided equally between fasted and fed conditions to assess potential food effects on absorption and other pharmacokinetic parameters. All participants completed the study protocol, and the resulting data were subjected to comprehensive pharmacokinetic analysis . The findings from this research help establish the bioequivalence relationship that supports the clinical practice of prescribing levamlodipine at approximately half the dose of racemic amlodipine.

Combination Therapy Approaches

Current research is exploring the potential benefits of levamlodipine besylate in combination therapy regimens for hypertension management. The effectiveness and safety of levamlodipine besylate combination therapy in treating essential hypertension at varying degrees of severity represents an active area of investigation .

Systematic reviews and meta-analyses of randomized controlled clinical trials are being conducted to establish the efficacy and safety profile of combinations of levamlodipine besylate with other antihypertensive agents, such as dihydropyridines . These combination approaches may offer advantages in terms of enhanced efficacy, reduced dose requirements of individual components, and potentially improved adverse event profiles.

The growing body of literature examining these combination strategies indicates increasing clinical interest in optimizing levamlodipine-based treatment regimens for hypertension management. Future research in this area may yield important insights regarding optimal combination partners and appropriate patient selection criteria.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator